Cas no 1522701-98-9 (methyl 3-amino-5-methoxy-3-methylpentanoate)

Methyl 3-amino-5-methoxy-3-methylpentanoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional structure, which includes both an amino and ester group. This compound is useful in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity and ability to serve as a building block for more complex molecules. The methoxy and methyl substituents enhance its stability and solubility, facilitating its use in various reaction conditions. Its well-defined structure and high purity make it a reliable choice for researchers and industrial applications requiring precise synthetic pathways. The compound is typically handled under standard laboratory conditions to ensure optimal performance.
methyl 3-amino-5-methoxy-3-methylpentanoate structure
1522701-98-9 structure
Product Name:methyl 3-amino-5-methoxy-3-methylpentanoate
CAS No:1522701-98-9
MF:C8H17NO3
MW:175.225482702255
CID:6394430
PubChem ID:79848519
Update Time:2025-11-01

methyl 3-amino-5-methoxy-3-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-amino-5-methoxy-3-methylpentanoate
    • Pentanoic acid, 3-amino-5-methoxy-3-methyl-, methyl ester
    • CS-0347318
    • EN300-1287482
    • AKOS018407301
    • 1522701-98-9
    • Inchi: 1S/C8H17NO3/c1-8(9,4-5-11-2)6-7(10)12-3/h4-6,9H2,1-3H3
    • InChI Key: SXNKATNGFZHROX-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)CC(N)(C)CCOC

Computed Properties

  • Exact Mass: 175.12084340g/mol
  • Monoisotopic Mass: 175.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 61.6Ų

Experimental Properties

  • Density: 1.006±0.06 g/cm3(Predicted)
  • Boiling Point: 236.8±30.0 °C(Predicted)
  • pka: 8.04±0.25(Predicted)

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Additional information on methyl 3-amino-5-methoxy-3-methylpentanoate

Introduction to Methyl 3-amino-5-methoxy-3-methylpentanoate (CAS No. 1522701-98-9)

Methyl 3-amino-5-methoxy-3-methylpentanoate, a compound with the chemical formula C9H17O3N, is a derivative of pentanoic acid featuring both amino and methoxy functional groups. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. The presence of both polar and non-polar regions in its molecular structure makes it a versatile candidate for various biochemical interactions.

The compound is identified by its CAS number, CAS No. 1522701-98-9, which serves as a unique identifier in chemical databases and literature. This numbering system ensures precise classification and retrieval of information related to the compound's synthesis, properties, and applications. The molecular structure of Methyl 3-amino-5-methoxy-3-methylpentanoate consists of a five-carbon chain with an amino group at the third carbon and a methoxy group at the fifth carbon, contributing to its unique reactivity and potential utility in drug design.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of Methyl 3-amino-5-methoxy-3-methylpentanoate make it an attractive candidate for further investigation in this area. Specifically, the amino group can engage in hydrogen bonding interactions with biological targets, while the methoxy group can influence the compound's solubility and metabolic stability.

One of the most compelling aspects of Methyl 3-amino-5-methoxy-3-methylpentanoate is its potential role as a precursor in the synthesis of more complex molecules. Researchers have explored its use in constructing peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions while avoiding issues such as immunogenicity. The compound's ability to serve as a building block for these peptidomimetics has opened up new avenues for drug discovery and development.

The synthesis of Methyl 3-amino-5-methoxy-3-methylpentanoate typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as methylation and hydroxylation. Advanced techniques such as catalytic hydrogenation and protecting group strategies are often employed to ensure the integrity of the desired functional groups throughout the synthesis process.

Recent studies have highlighted the compound's potential in pharmacological research. For instance, researchers have investigated its effects on enzymes involved in neurotransmitter synthesis and degradation. The amino group's ability to interact with metal ions has also been explored, suggesting potential applications in metalloproteinase inhibition. These findings underscore the importance of Methyl 3-amino-5-methoxy-3-methylpentanoate as a versatile scaffold for drug discovery efforts.

The physicochemical properties of Methyl 3-amino-5-methoxy-3-methylpentanoate are another area of interest. Its solubility profile, melting point, and spectroscopic characteristics have been thoroughly characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These data provide valuable insights into the compound's behavior under various conditions, which is crucial for its application in pharmaceutical formulations.

In conclusion, Methyl 3-amino-5-methoxy-3-methylpentanoate (CAS No. 1522701-98-9) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an excellent candidate for further research in drug design and development. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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